molecular formula C11H6ClF3N2 B13879229 Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-

Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-

Katalognummer: B13879229
Molekulargewicht: 258.62 g/mol
InChI-Schlüssel: WGVKQEVVGUYWFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This particular compound is notable for its substitution with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position of the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- typically involves the condensation of 3-chloropyridine with methyl ethyl ketone to form 3-chloro-5-methylpyridine. This intermediate is then oxidized using hydrogen peroxide to yield the desired pyridazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: Conversion to pyridazinone derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Halogen exchange or nucleophilic substitution reactions[][3].

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions[][3].

Major Products:

    Oxidation: Pyridazinone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives[][3].

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological targets and potential as a biochemical probe.

    Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, some pyridazine derivatives inhibit calcium ion influx, which is crucial for platelet aggregation. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]- is unique due to its specific substitutions, which confer distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Eigenschaften

Molekularformel

C11H6ClF3N2

Molekulargewicht

258.62 g/mol

IUPAC-Name

5-chloro-3-[4-(trifluoromethyl)phenyl]pyridazine

InChI

InChI=1S/C11H6ClF3N2/c12-9-5-10(17-16-6-9)7-1-3-8(4-2-7)11(13,14)15/h1-6H

InChI-Schlüssel

WGVKQEVVGUYWFM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NN=CC(=C2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.